Product packaging for Becocalcidiol(Cat. No.:CAS No. 524067-21-8)

Becocalcidiol

Cat. No.: B1667902
CAS No.: 524067-21-8
M. Wt: 344.5 g/mol
InChI Key: QSLUXQQUPXBIHH-YHSKWIAJSA-N
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Description

Becocalcidiol (DB04891), also known as QRX-101 or 2-MBISP, is a synthetic vitamin D3 analogue investigated for its antiproliferative and cell differentiation-stimulating properties . Its primary research value lies in the study of psoriasis and related dermatological conditions. As a vitamin D receptor (VDR) agonist, its mechanism of action is accounted for by inhibiting keratinocyte proliferation and promoting normal epidermal cell differentiation, mimicking the effects of endogenous vitamin D in the skin without inducing hypercalcemia (elevated blood calcium levels) in preclinical models . This makes it a valuable compound for studying the pathophysiology of psoriasis and the role of the vitamin D endocrine system in skin health. A randomized, double-blind, placebo-controlled clinical study demonstrated that topical application of high-dose this compound (75 µg/g twice daily) was statistically superior to a vehicle in clearing plaque-type psoriasis and was well-tolerated with a low incidence of skin irritation . Chemically, this compound is defined as a small molecule with the formula C23H36O2 and an average molecular mass of 344.53 g/mol . Its structure is characterized by a secosteroid backbone, common to vitamin D and its derivatives . The compound has reached Phase II clinical trials for the treatment of plaque psoriasis, though it is not currently approved for therapeutic use . Researchers can utilize this compound to probe vitamin D receptor signaling pathways and develop novel therapeutic strategies for hyperproliferative skin disorders. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O2 B1667902 Becocalcidiol CAS No. 524067-21-8

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation.

CAS No.

524067-21-8

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1

InChI Key

QSLUXQQUPXBIHH-YHSKWIAJSA-N

SMILES

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C

Isomeric SMILES

CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C

Canonical SMILES

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C

Appearance

Solid powder

Other CAS No.

524067-21-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QRX-101;  DP-006;  COL-121;  QRX101;  DP006;  COL121;  QRX 101;  DP 006;  COL 121;  Becocalcidiol

Origin of Product

United States

Advanced Chemical Synthesis and Structural Derivatization of Becocalcidiol

Methodological Advances in Stereoselective Synthesis of Becocalcidiol

The stereoselective synthesis of vitamin D analogs, including this compound, is crucial due to the presence of several chiral centers and geometric isomers. symeres.com Methodological advances in this field focus on controlling the stereochemistry at key positions, particularly C20 and the A-ring, and efficiently constructing the characteristic seco-B ring system and the 7,8-double bond.

Optimization Strategies for C20 Configuration and Steroidal Side Chain Elaboration

Control over the C20 stereochemistry is a versatile method for introducing novel side chains into the vitamin D scaffold. rsc.org For the synthesis of (20S)-1α-hydroxy-2-methylene-19-norbishomopregnacalciferol (this compound), it is advantageous to introduce the 7,8-double bond before elaborating the C17 side chain, which is more efficient and convenient than the reverse sequence. google.com Methods have been described to convert pregn-5-en-3β-ol-20-one (pregnenolone) and its derivatives into steroidal 5,7-dienes with a C20-homologated side chain having the unnatural β-configuration (usually S, 21-epi). google.com This diene serves as a key intermediate for the synthesis of this compound. google.com The aldehyde intermediate derived from pregnenolone (B344588) can be homologated into a wide variety of steroidal side chains through reactions with Grignard reagents, olefinating reagents, or by reduction to an alcohol followed by further functionalization. google.com This approach provides a practical entry into a vast array of C20-epi steroidal and vitamin D side chains with unique biological activities. google.com

Integration of A-Ring and Seco-B Ring Chemistry in Analog Construction

The synthesis of vitamin D analogs typically involves the coupling of an A-ring precursor and a CD-ring synthon. researchgate.net For compounds with non-natural A-ring moieties, the unwanted A-ring of a steroid precursor can be removed oxidatively to produce a Windaus-Grundmann ketone. google.com The desired A-ring and seco-B ring can then be added back using established chemical methods to create vitamin D analogs with unnatural A-rings and the β-configuration at C21. google.com Convergent synthetic strategies, such as those utilizing modified Julia olefination, are employed for the preparation of 19-nor-vitamin D analogs with modified A-rings. acs.orgacs.org This involves the reaction of a C2 symmetrical A-ring ketone with a CD-ring synthon. researchgate.netmdpi.com

Efficient Introduction of the 7,8-Double Bond in Pregnenolone Precursors

The introduction of the 7,8-double bond is a critical step in the synthesis of vitamin D precursors. Techniques exist to introduce this diene system from either 5-ene steroids or 3-oxo-4-ene steroids. google.com A method has been described for introducing the 7,8-double bond using the readily available pregn-5-en-3β-ol-20-one (pregnenolone) as a starting material. google.com This involves converting pregnenolone and its derivatives into a steroidal 5,7-diene. google.com This diene is then converted to the corresponding vitamin D derivative using photochemical and thermal processes. google.com The conversion of cholesterol to pregnenolone, a key step in steroid synthesis, involves the cleavage of the side chain between C20 and C22, catalyzed by CYP11A1. pnas.orgnih.gov This enzyme can also metabolize 7-dehydrocholesterol (B119134) to 7-dehydropregnenolone, which can serve as a precursor for the 7,8-double bond system. nih.govmdpi.com

Exploration of Novel 19-nor-Vitamin D Analogs, Including this compound

This compound is an example of a 19-nor-vitamin D analog, a class of compounds where the C19 carbon on the A-ring is removed. mdpi.comnih.govmdpi.com This structural modification has been shown to result in selective activities, such as potent differentiation and growth inhibition of tumor cells, with reduced calcemic activity compared to the natural hormone. nih.govmdpi.com The exploration of novel 19-nor-vitamin D analogs involves synthesizing derivatives with modifications at various positions, including the A-ring (e.g., C2 substituents) and the side chain, and evaluating their biological properties. symeres.comresearchgate.netacs.orgmdpi.com this compound, with its 2-methylene group and 19-nor modification, is one such analog that has been explored. mdpi.com

Predictive Value of Intermediate Crystal Structures in Vitamin D Analog Design

The crystal structures of vitamin D intermediates can provide insights into the structural properties of the final vitamin D analogs and potentially their biological activity. mdpi.commdpi.comresearchgate.net Studies have shown that intermediates of vitamin D analogs crystallize in space groups typical for vitamins D, and their geometrical parameters are related to those in the final analogs. mdpi.com Similar intermolecular interactions, essential for the hydrogen bond motifs observed in vitamin D analogs, are present in both intermediates and final products. mdpi.com This suggests that the solid-state structure of a vitamin D analog can be well represented by the structures of its structural fragments. mdpi.comresearchgate.net This is particularly valuable for predicting the biological activity of analogs that are not available in solid form. mdpi.comresearchgate.net The use of crystal structure prediction methods for organic molecules is an increasingly powerful technique that can predict likely crystal formations before synthesis and characterization, aiding in the design process. rsc.orgnih.govsandboxaq.comchemrxiv.orgrsc.org

Strategies for Enhancing Stereochemical Purity in this compound Production

Enhancing stereochemical purity in the synthesis of complex molecules like this compound is paramount. Given the multiple chiral centers in vitamin D derivatives, efficient routes often start from chiral-pool starting materials. symeres.com Stereoselective reactions are employed at various stages of the synthesis, such as the introduction of the C20 configuration and the construction of the A-ring and side chain. rsc.orggoogle.com For instance, the stereoselectivity of coupling reactions between A-ring ketones and CD-ring synthons can be influenced by substituents on the A-ring. mdpi.com Methods for stereoselective fluorination on the vitamin D3 side chain have also been developed. mdpi.com While specific strategies for enhancing stereochemical purity solely in this compound production are not detailed in the search results, general principles from the synthesis of vitamin D analogs apply, including the use of stereocontrolled reactions, chiral auxiliaries, and potentially chromatographic separation of diastereomers if formed. acs.orgmdpi.com

Molecular and Cellular Mechanisms of Becocalcidiol Action

Vitamin D Receptor (VDR) Binding Dynamics and Specificity of Becocalcidiol

This compound functions as a ligand for the VDR, initiating the receptor's downstream signaling activities drugbank.comontosight.ai. The specificity and dynamics of this binding are crucial to understanding its therapeutic profile.

Ligand Interaction with VDR-Retinoid X Receptor (RXR) Heterodimer Complexes

The VDR, when bound by a ligand such as this compound, forms a heterodimer with the retinoid X receptor (RXR) drugbank.comnih.gov. This VDR-RXR heterodimer is the functional unit that interacts with specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes drugbank.comresearchgate.net. This binding to VDREs is a key step in the genomic pathway of vitamin D signaling, leading to the activation or repression of gene transcription drugbank.comresearchgate.net. The interaction between the VDR and RXR, and their subsequent binding to DNA, enables vitamin D analogues like this compound to influence the genomic pathway nih.gov.

Influence of A-Ring Conformation and Exocyclic 19-Methylene on VDR Affinity

The structural features of vitamin D analogues, particularly the conformation of the A-ring and the presence of an exocyclic methylene (B1212753) group, significantly influence their biological activity and affinity for the VDR nih.govresearchgate.net. Studies on vitamin D analogues have revealed that the A-ring conformation, determined by the orientation of the 1- and 3-hydroxyl groups, plays a crucial role in VDR binding affinity nih.govresearchgate.net. The β-conformation of the A-ring, where the 1-hydroxyl is equatorial and the 3-hydroxyl is axial, along with the exocyclic methylene being above the A-ring plane, has been associated with increased biological affinity for the VDR compared to the α-conformation nih.govresearchgate.net. The α-conformation, with an axial 1-hydroxyl and equatorial 3-hydroxyl, and the exocyclic methylene below the A-ring plane, is less common and linked to weaker biological activity and higher energy nih.govresearchgate.net.

The exocyclic 19-methylene group also has a significant influence on the biological activity of vitamin D analogues nih.govresearchgate.net. Its position in the natural vitamin D structure helps stabilize the triene system researchgate.net. This compound is noted as a 19-nor analogue with an additional 2-methylene group, highlighting how modifications in this region are explored in vitamin D-based drug design to influence biological activity nih.govresearchgate.net. The CD-ring of vitamin D analogues is also crucial for interaction with conserved residues like Trp286 in the VDR binding pocket, ensuring correct agonist placement nih.gov.

VDR Polymorphism and its Impact on Cellular Responsiveness to this compound

Polymorphisms in the VDR gene can influence the sensitivity of cells to vitamin D analogues nih.govnih.gov. Research suggests that VDR polymorphism, and not solely the total level of VDR, can be responsible for variations in cellular responsiveness to these compounds nih.govnih.gov. Studies investigating the impact of VDR polymorphisms, such as FokI, have indicated their potential role in determining the sensitivity of certain cell types to vitamin D analogues nih.gov. While some studies have explored the association between specific VDR gene polymorphisms (e.g., rs1544410 and rs7975232) and conditions like psoriasis, the evidence regarding their impact on disease susceptibility and severity has been described as controversial dovepress.com. Nevertheless, the presence of VDR polymorphisms can affect the VDR signaling pathway and potentially diminish the effect of vitamin D and its analogues on target cells dovepress.com.

Genomic and Non-Genomic Signaling Pathways Modulated by this compound

This compound modulates cellular processes through both genomic and potentially non-genomic pathways, consistent with the known mechanisms of vitamin D action drugbank.comresearchgate.netsemanticscholar.org.

Modulation of Keratinocyte Proliferation and Differentiation Signaling Pathways

This compound, like other vitamin D analogues, plays a significant role in modulating the proliferation and differentiation of keratinocytes drugbank.commdpi.comnih.gov. This is particularly relevant in conditions characterized by abnormal keratinocyte behavior, such as psoriasis drugbank.commdpi.comnih.gov. Vitamin D analogues inhibit keratinocyte proliferation and stimulate their differentiation, helping to normalize the excessive growth observed in psoriatic plaques mdpi.comnih.govjnuhealthcare.com. This effect is mediated through the VDR, which influences the transcription of genes involved in cell cycle progression and differentiation semanticscholar.orgnih.govkarger.com. Studies have shown that active vitamin D3 inhibits keratinocyte proliferation and modulates epidermal differentiation umich.edu. This compound has demonstrated antiproliferative activity for keratinocytes and stimulates epidermal cell differentiation drugbank.com. This modulation contributes to its potential therapeutic effects in conditions like psoriasis drugbank.commdpi.comumich.edu.

Data Table

While specific quantitative binding affinity data for this compound compared to other ligands was not extensively detailed across the search results in a format suitable for a comparative table, the qualitative information regarding the influence of structural features on VDR affinity is presented in Section 3.1.2. Research findings consistently indicate that this compound modulates keratinocyte behavior.

Mechanism ComponentDescriptionRelevant Section
VDR BindingThis compound binds to the Vitamin D Receptor (VDR).3.1
VDR-RXR Heterodimer FormationLigand-bound VDR forms a heterodimer with Retinoid X Receptor (RXR).3.1.1
Binding to VDREsVDR-RXR heterodimer binds to Vitamin D Response Elements on DNA.3.1.1, 3.2.1
Influence of A-Ring Conformation (β-conformation)Associated with increased biological affinity for VDR.3.1.2
Influence of Exocyclic 19-MethyleneImpacts biological activity and is important in drug design.3.1.2
VDR PolymorphismCan influence cellular sensitivity to vitamin D analogues.3.1.3
Transcriptional RegulationModulation of vitamin D3-responsive target genes via VDR-RXR-VDRE interaction.3.2.1
Inhibition of Keratinocyte ProliferationA key effect in modulating epidermal growth.3.2.2
Stimulation of Keratinocyte DifferentiationPromotes the maturation of epidermal cells.3.2.2

This compound's Impact on T-Lymphocyte Activity and Immune Cell Homeostasis

Vitamin D analogs, including this compound, are known to have immunomodulatory effects, particularly on T-lymphocytes doctorlib.orgdermatology.caworktribe.com. In the context of psoriasis, a chronic inflammatory disease involving immune mechanisms mediated by cytokines, this compound inhibits T-lymphocyte activity doctorlib.orgdermatology.ca. Psoriasis involves the activation of T cells that migrate to the skin, triggering an inflammatory response and stimulating keratinocyte proliferation mdpi.com. By inhibiting T-lymphocyte activity, this compound helps to suppress the inflammatory component of psoriasis doctorlib.orgworktribe.com.

Interplay with Intracellular Signaling Networks and Gene Signaling Centers

The binding of this compound to the VDR initiates a signaling cascade that influences gene expression ontosight.ai. The VDR-RXR heterodimer interacts with vitamin D-responsive elements (VDRE) on DNA, altering the transcription of vitamin D-responsive genes worktribe.com. This transcriptional regulation is a key aspect of how this compound modulates cellular processes ontosight.aiworktribe.com.

Intracellular signaling networks are complex systems where signaling molecules interact to control cellular activities google.com. This compound's interaction with the nuclear VDR, a transcription factor, directly impacts the machinery that controls gene expression, which is a central component of intracellular signaling ontosight.aiuniprot.orggoogle.com. Gene signaling centers (GSCs), which can be transcriptional regulators, are affected by signaling pathways modulated by transcription factors like the VDR when bound to a ligand google.com.

Role of Mediator Complex Subunit 1 (MED1) in this compound-Mediated Gene Expression

Mediator complex subunit 1 (MED1), also known by other names such as PPAR-binding protein (PBP) or TR-interacting protein 2 (TRIP-2), is a component of the Mediator complex genecards.orguniprot.orgactivemotif.com. The Mediator complex is a crucial coactivator involved in the regulated transcription of nearly all genes transcribed by RNA polymerase II genecards.orguniprot.orgactivemotif.com. It acts as a bridge, conveying information from gene-specific regulatory proteins, such as nuclear receptors like the VDR, to the basal RNA polymerase II transcription machinery drugbank.comgenecards.orguniprot.orgactivemotif.com.

MED1 is known to interact with nuclear receptors, including the estrogen receptor, PPARG, PPARA, RXRs, and THRB genecards.org. This compound is listed as a drug associated with MED1, suggesting a role for MED1 in the gene expression mediated by this compound through the VDR uniprot.orgpitt.edudrugbank.com. The VDR-RXR heterodimer, activated by this compound binding, would likely recruit the Mediator complex, including MED1, to the promoter regions of target genes to facilitate their transcription drugbank.comuniprot.orggenecards.orguniprot.org. This interaction between the liganded VDR and the Mediator complex, with MED1 as a key subunit, is fundamental to the transcriptional activation of vitamin D3-responsive genes drugbank.comuniprot.orggenecards.orguniprot.org.

Research findings indicate that this compound has demonstrated efficacy in clinical studies for psoriasis. A multicenter, randomized, double-blind, placebo-controlled Phase II study involving 185 patients with mild to moderate psoriasis showed that high-dose this compound was statistically superior to vehicle in achieving clear or almost clear psoriatic lesions after 8 weeks of treatment pharmaceutical-business-review.comumich.edu. In this study, 26% of subjects in the high-dose group achieved a Physician's Static Global Assessment (PGA) score of clear or almost clear, compared to 7% in the vehicle group umich.edu. Greater improvement in Psoriasis Symptom Severity (PSS) score was also observed with high-dose this compound umich.edu. These findings support the biological activity of this compound and its impact on cellular processes relevant to psoriasis pathogenesis pharmaceutical-business-review.comumich.edu.

While specific quantitative data on gene expression changes induced solely by this compound and the direct binding affinity or interaction strength with MED1 were not extensively detailed in the search results, the established mechanism of vitamin D analogs through VDR and the known function of MED1 as a coactivator for nuclear receptors strongly support the involvement of MED1 in this compound-mediated gene expression. The clinical study results provide evidence of the downstream effects of these molecular interactions at the physiological level pharmaceutical-business-review.comumich.edu.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5289547
Vitamin D Receptor (VDR)262648 figshare.com, 11473 (UniProt ID) uniprot.org
Mediator Complex Subunit 1 (MED1)9234 (HGNC ID) genecards.org, 158518535 (DMDM ID) uniprot.org
Calcitriol (B1668218)5280453 researchgate.net
Retinoid X Receptor (RXR)Not Available
Calcipotriol (B1668217)5280723
Paricalcitol5362351
Maxacalcitol6912184

Note: PubChem CIDs for protein complexes or receptors like VDR and MED1 often refer to the gene or a representative structure/ligand binding to it. For VDR and MED1, UniProt and HGNC identifiers are also relevant for the protein itself.this compound is a synthetic vitamin D analog, structurally related to calcitriol, the active form of vitamin D ontosight.aidoctorlib.org. It has been developed and studied for its therapeutic applications, particularly in dermatological conditions such as mild to moderate psoriasis drugbank.compharmaceutical-business-review.combiospace.com. A notable characteristic observed in preclinical and clinical investigations is that this compound does not appear to induce hypercalcemia or significant skin irritation, which can be side effects associated with some other vitamin D-based treatments drugbank.combiospace.com. The primary mechanism by which this compound exerts its biological effects involves its interaction with the vitamin D receptor (VDR) ontosight.ai.

The action of this compound at the molecular level is initiated by its binding to the vitamin D receptor (VDR) ontosight.ai. The VDR is a nuclear receptor found in various tissues throughout the body ontosight.ai. Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR) drugbank.comnih.gov. This VDR-RXR heterodimer then translocates into the cell nucleus, where it interacts with specific DNA sequences known as vitamin D3-responsive elements (VDREs) located within the promoter regions of target genes drugbank.comuniprot.orgworktribe.com. This interaction modulates the transcription of these genes, leading to either activation or repression of gene expression drugbank.comuniprot.org.

In the context of psoriasis, the mechanism of action of this compound is understood to involve the modulation of cellular processes critical to the disease pathogenesis. This includes the inhibition of keratinocyte proliferation and the promotion of epidermal cell differentiation doctorlib.orgdrugbank.commdpi.com. By influencing these processes, this compound helps to normalize the accelerated growth and impaired differentiation of keratinocytes that contribute to the characteristic scaly plaques seen in psoriasis mdpi.com.

This compound's Impact on T-Lymphocyte Activity and Immune Cell Homeostasis

This compound, like other vitamin D analogs, possesses immunomodulatory properties, particularly affecting the activity of T-lymphocytes doctorlib.orgdermatology.caworktribe.com. Psoriasis is recognized as a chronic inflammatory condition driven by immune mechanisms, with a significant role played by activated T cells mdpi.comumich.edu. These T cells migrate to the skin and release cytokines that stimulate inflammation and promote keratinocyte hyperproliferation mdpi.com. This compound has been shown to inhibit T-lymphocyte activity, thereby contributing to the suppression of the inflammatory response in psoriatic lesions doctorlib.orgdermatology.caworktribe.com. This immunomodulatory effect is a key component of its therapeutic action in psoriasis doctorlib.orgworktribe.com.

Interplay with Intracellular Signaling Networks and Gene Signaling Centers

The binding of this compound to the VDR triggers a cascade of events that impacts intracellular signaling networks, ultimately influencing gene expression ontosight.ai. The interaction of the VDR-RXR heterodimer with VDREs on DNA directly affects the transcriptional machinery worktribe.com. This modulation of gene transcription is a central aspect of how this compound regulates various cellular functions ontosight.aiworktribe.com. Intracellular signaling networks involve complex interactions between various molecules that control cellular responses google.com. As a nuclear receptor ligand, this compound directly influences the activity of the VDR, a transcription factor that is a key component of the cellular machinery controlling gene expression, thus impacting these signaling networks ontosight.aiuniprot.orggoogle.com. Gene signaling centers (GSCs), which can function as transcriptional regulators, are affected by alterations in signaling pathways mediated by transcription factors like the VDR when activated by ligands such as this compound google.com.

Role of Mediator Complex Subunit 1 (MED1) in this compound-Mediated Gene Expression

Mediator complex subunit 1 (MED1), also known as Mediator of RNA polymerase II transcription subunit 1, is a component of the multiprotein Mediator complex genecards.orguniprot.orgactivemotif.com. The Mediator complex plays a critical role as a transcriptional coactivator, facilitating the regulated transcription of most genes transcribed by RNA polymerase II genecards.orguniprot.orgactivemotif.com. It serves as a molecular bridge, relaying signals from gene-specific regulatory proteins, including nuclear receptors, to the basal RNA polymerase II transcription machinery drugbank.comgenecards.orguniprot.orgactivemotif.com.

MED1 is known to interact with various nuclear receptors genecards.org. This compound is listed in association with MED1, suggesting that MED1 is involved in the process of gene expression mediated by this compound through the VDR uniprot.orgpitt.edudrugbank.com. Following the binding of this compound, the activated VDR-RXR heterodimer is likely to recruit the Mediator complex, including the MED1 subunit, to the promoter regions of vitamin D-responsive target genes. This recruitment is essential for the efficient assembly of the pre-initiation complex and the subsequent activation of gene transcription drugbank.comuniprot.orggenecards.orguniprot.org. The interaction between the liganded VDR and the Mediator complex, with MED1 playing a significant role, is therefore fundamental to the transcriptional effects of this compound drugbank.comuniprot.orggenecards.orguniprot.org.

Research findings from a multicenter, randomized, double-blind, placebo-controlled Phase II study evaluating topical this compound in patients with mild to moderate plaque-type psoriasis have provided clinical evidence of its efficacy pharmaceutical-business-review.comumich.edu. In this study, 185 patients were treated with either high-dose this compound (twice daily), low-dose this compound (once daily), or a vehicle placebo for 8 weeks umich.edu. The results demonstrated that high-dose this compound was statistically superior to the vehicle in achieving a Physician's Static Global Assessment (PGA) score of clear or almost clear at week 8 umich.edu. Specifically, 26% of subjects in the high-dose this compound group achieved this outcome, compared to 7% in the vehicle group (P = 0.002) umich.edu. While the low-dose group did not reach statistical significance compared to the vehicle (P = 0.078), there was a trend towards improvement umich.edu. Greater improvement in the Psoriasis Symptom Severity (PSS) score was also observed with high-dose this compound umich.edu. These clinical findings align with the understanding of this compound's molecular and cellular mechanisms, demonstrating its ability to modulate the underlying pathology of psoriasis pharmaceutical-business-review.comumich.edu.

Preclinical Investigations and in Vitro Cellular Studies of Becocalcidiol

Cellular Antiproliferative and Differentiative Effects of Becocalcidiol on Keratinocytes

This compound, similar to other vitamin D analogs, has demonstrated significant effects on keratinocytes, the primary cells of the epidermis. Its mechanism of action involves binding to vitamin D receptors (VDR), which subsequently influences the transcription of genes responsive to vitamin D. doctorlib.orgkarger.com This interaction leads to the inhibition of keratinocyte proliferation and the stimulation of their differentiation. doctorlib.orgkarger.comdrugbank.com In conditions like psoriasis, where there is excessive keratinocyte proliferation and abnormal differentiation, these effects are crucial for normalizing epidermal growth and reducing the characteristic scaly plaques. doctorlib.orgmdpi.com Studies have shown that this compound exerts an antiproliferative activity on keratinocytes and stimulates epidermal cell differentiation. drugbank.com

Analytical Methodologies for Studying this compound Delivery and Cellular Uptake

Investigating the delivery and cellular uptake of this compound in preclinical settings requires specific analytical methodologies. These methods are essential for understanding how effectively the compound reaches its target cells and how different delivery systems influence its penetration and cellular accumulation. While specific detailed analytical methodologies for this compound were not extensively detailed in the search results, general approaches for studying drug delivery and cellular uptake in dermatological research include techniques to assess skin penetration and cellular accumulation in in vitro or ex vivo models. researchgate.netresearchgate.netddtjournal.com

Research into optimizing the topical delivery of this compound has included the comparative analysis of different formulations. In vitro studies have revealed that the delivery of this compound from microemulsions was superior to its delivery from aqueous solutions. karger.com Microemulsions are known to enhance cutaneous drug delivery, particularly for lipophilic compounds, due to their favorable solubility properties and potential to act as penetration enhancers. nih.gov This suggests that formulating this compound in a microemulsion can lead to improved penetration through the skin, potentially increasing its therapeutic efficacy at the target site.

Nanoparticle-based delivery systems are being explored as a novel approach to enhance the topical delivery of various therapeutic agents, including vitamin D analogs, for conditions like psoriasis. mdpi.comresearchgate.netnih.govnih.gov These systems offer potential advantages such as improved drug penetration, increased efficacy, reduced side effects, enhanced drug stability, and controlled release. mdpi.comresearchgate.netnih.govnih.gov While direct studies specifically detailing the application of nanoparticle-based delivery systems for targeted research on this compound were not prominently found, the general principles apply. Nanoparticles can be designed to deliver active ingredients directly to affected skin areas, improving access to the epidermis and facilitating better absorption. mdpi.comresearchgate.net This approach could be valuable for targeted research to study this compound's effects within specific cellular compartments or layers of the skin. Studies with other compounds, such as bexarotene (B63655) and cyclosporine, have demonstrated that incorporation into liposomal formulations can improve solubility, permeability, and efficacy in preclinical models by enhancing penetration and reducing inflammatory markers. researchgate.net

Comparative Analysis of Delivery Systems (e.g., Microemulsions vs. Aqueous Solutions) in Enhanced Penetration

Molecular Docking and Computational Approaches for Investigating this compound Target Interactions

Molecular docking and computational approaches play a significant role in investigating the interactions between small molecules like this compound and their target proteins. These methods predict how a drug molecule binds to a protein in three-dimensional space, providing insights into the potential binding affinity and mechanism of action. nih.govresearchgate.net this compound is known to bind to the Vitamin D3 receptor (VDR). drugbank.com Computational studies, such as large-scale molecular docking analyses, have been used to map drug-target interaction spaces and predict novel interactions. nih.gov One such study identified this compound (listed with DrugBank ID DB04891) as binding to the VDR (listed with DrugBank ID DB04295), supporting its known mechanism as a vitamin D analog. nih.gov These computational methods can help to further understand the precise interactions between this compound and the VDR at a molecular level and potentially identify other relevant targets.

Assessment of Photobiological Response Potential in Preclinical Cellular Models

The assessment of photobiological response potential, such as phototoxicity and photoallergy, is an important part of preclinical safety evaluation for topically applied compounds that absorb light. uab.cat While specific detailed findings on the photobiological response potential of this compound in preclinical cellular models were not extensively found in the search results, regulatory guidelines suggest early screening for phototoxic potential using in vitro studies, such as the 3T3 neutral red uptake phototoxicity test, for products that absorb light in the wavelength range of 290-700 nm. uab.cat A negative result in such a high-sensibility screening test can potentially waive further phototoxicity studies. uab.cat This indicates that standard preclinical methodologies exist to assess the photobiological response of compounds like this compound in cellular models.

Table 1: Summary of Key Preclinical Findings on this compound

SectionKey Findings
4.1. Cellular Antiproliferative and Differentiative EffectsInhibits keratinocyte proliferation and stimulates differentiation by binding to VDR. doctorlib.orgkarger.comdrugbank.com
4.2.1. Comparative Analysis of Delivery SystemsDelivery from microemulsions was superior to aqueous solutions in in vitro studies. karger.com
4.3. Molecular Docking and Computational ApproachesPredicted to bind to the Vitamin D receptor (VDR) based on molecular docking studies. nih.gov
4.4. Assessment of Photobiological Response PotentialPreclinical methodologies like the 3T3 neutral red uptake phototoxicity test are applicable for assessment. uab.cat

Emerging Research Frontiers and Methodological Innovations for Becocalcidiol

Development of Advanced In Vitro Models for Investigating Becocalcidiol Mechanisms at Higher Resolution

Advanced in vitro models are crucial for dissecting the intricate molecular and cellular mechanisms of this compound. These models aim to replicate the in vivo environment with greater fidelity, allowing for higher-resolution studies. For instance, research into vitamin D analogues, including this compound, often involves examining their effects on keratinocyte differentiation and proliferation, key processes relevant to conditions like psoriasis mdpi.comresearchgate.netdrugbank.com. Advanced in vitro skin models, such as reconstructed human epidermis or organotypic cultures, can provide a more physiologically relevant context to study how this compound modulates these cellular behaviors compared to traditional 2D cell cultures. While the provided search results mention in vitro skin penetration models used for other compounds researchgate.net, and the general importance of in vitro studies for vitamin D mdpi.com, specific details on advanced in vitro models being developed solely for this compound were not extensively detailed. However, the broader context of advanced in vitro models in dermatological research, such as those involving nanoparticles for drug delivery, highlights the evolving landscape of such techniques that could be applied to this compound mdpi.comresearchgate.net.

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Understanding this compound’s Systemic Effects

The application of omics technologies is becoming increasingly important in understanding the broader systemic effects of therapeutic compounds. Genomics, transcriptomics, proteomics, and metabolomics can provide a global view of how this compound interacts with biological systems at a molecular level nih.govresearchgate.netpharmaceuticalintelligence.com. By analyzing changes in gene expression (genomics/transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics), researchers can identify novel biomarkers, understand complex signaling networks influenced by this compound, and potentially predict therapeutic responses or identify off-target effects nih.govresearchgate.netnih.gov. While the search results discuss the application of omics technologies in understanding inflammatory skin diseases like psoriasis in general nih.govresearchgate.netnih.gov, and the potential of integrating multi-omics data nih.govnih.gov, specific published studies detailing the integration of omics technologies specifically for this compound were not prominently featured. However, the general trend in dermatological and drug research suggests that such approaches would be valuable for a comprehensive understanding of this compound's impact.

Application of Computational Modeling and Artificial Intelligence in this compound Analog Discovery and Optimization

Exploration of Novel Molecular Targets and Therapeutic Applications Beyond Current Research Focus

While this compound has been primarily investigated for psoriasis and secondary hyperparathyroidism, emerging research frontiers may involve exploring its effects on novel molecular targets and its potential in therapeutic applications beyond these conditions mdpi.comontosight.aimdpi.com. Vitamin D analogues are known to have diverse effects on various cell types and biological processes, including immune modulation, cell differentiation, and anti-proliferative activities mdpi.commdpi.comdrugbank.com. This suggests potential applications in other inflammatory or proliferative disorders mdpi.commdpi.com. Identifying novel molecular targets of this compound could uncover new pathways through which it exerts its effects, potentially leading to its application in previously unexplored disease areas nih.govgoogle.com. The search results indicate that this compound is a novel vitamin D analogue being studied for psoriasis mdpi.commdpi.comresearchgate.netbiospace.comumich.edunih.goviu.edu and has been investigated for secondary hyperparathyroidism ontosight.ai. They also broadly discuss the role of vitamin D beyond skeletal function and its impact on immune cells and angiogenesis, suggesting wider therapeutic potential for vitamin D analogues mdpi.com. The concept of computationally finding novel targets for existing drugs is also presented nih.gov. While specific novel therapeutic applications for this compound beyond psoriasis and hyperparathyroidism were not explicitly detailed in the search results, the broader context of vitamin D analogue research and computational drug discovery methodologies supports the exploration of such frontiers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.